
2-Chloro-1-(2-chloroethoxy)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloroethoxy)hexane: is an organic compound with the molecular formula C8H16Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethoxy)hexane typically involves the reaction of 2-chloroethanol with 1-chlorohexane in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the chlorine atom from 1-chlorohexane, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or benzene are often used to facilitate the reaction, and the process is carried out under controlled temperature and pressure conditions to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloroethoxy)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: It can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorinated compound into hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing chlorinated compounds.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloroethoxy)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-chloroethoxy)hexane involves its interaction with nucleophiles in biological systems. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-(2-chloroethoxy)ethane
- 2-Chloroethyl ethyl ether
- 2-Chloroethoxyethane
Uniqueness
2-Chloro-1-(2-chloroethoxy)hexane is unique due to its specific structure, which combines a hexane backbone with chlorinated ether functionality. This structural feature imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
89026-54-0 |
|---|---|
Fórmula molecular |
C8H16Cl2O |
Peso molecular |
199.11 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloroethoxy)hexane |
InChI |
InChI=1S/C8H16Cl2O/c1-2-3-4-8(10)7-11-6-5-9/h8H,2-7H2,1H3 |
Clave InChI |
GCLABNNQPPHDRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


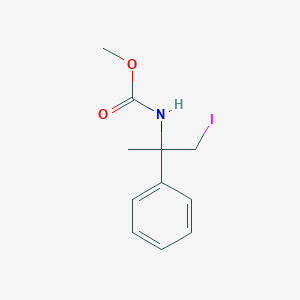

![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)

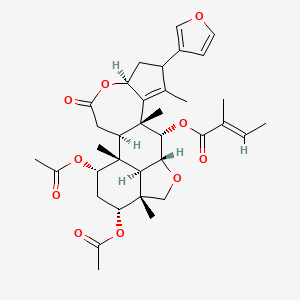
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
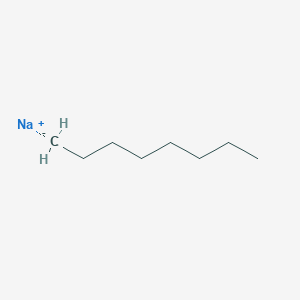
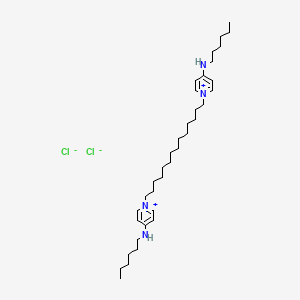
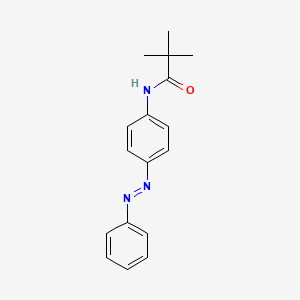
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
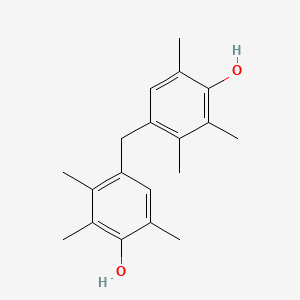

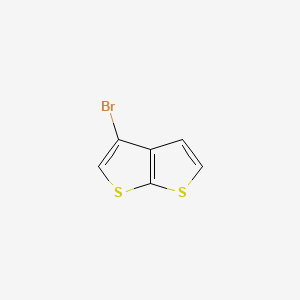
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
